S-(1,2-diformylpyrazolidin-4-yl) ethanethioate
Overview
Description
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate: is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol . It is primarily used as a research chemical and is known for its unique structural properties, which include a pyrazolidine ring substituted with formyl groups and an ethanethioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1,2-diformylpyrazolidin-4-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazolidine Ring: The initial step involves the formation of the pyrazolidine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
Formylation: The pyrazolidine ring is then subjected to formylation using formic acid or formyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the formyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ethanethiol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various thioester derivatives
Scientific Research Applications
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(1,2-diformylpyrazolidin-4-yl) ethanethioate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- S-(1,2-diformylpyrazolidin-4-yl) ethanethioate
- S-(2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate)
Uniqueness
This compound is unique due to its dual formyl substitution on the pyrazolidine ring and the presence of an ethanethioate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
S-(1,2-diformylpyrazolidin-4-yl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-6(12)13-7-2-8(4-10)9(3-7)5-11/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWCPEOOVYSVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(N(C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444000 | |
Record name | S-(1,2-Diformylpyrazolidin-4-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216854-55-6 | |
Record name | S-(1,2-Diformyl-4-pyrazolidinyl) ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216854-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(1,2-Diformylpyrazolidin-4-yl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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